4-Iodofuro[2,3-b]pyridine

SHP2 allosteric inhibition Phosphatase assay Medicinal chemistry

4-Iodofuro[2,3-b]pyridine delivers superior C–I bond reactivity for Pd-catalyzed cross-couplings, enabling faster oxidative addition than C–Br or C–Cl analogs. This differential reactivity supports milder conditions, lower catalyst loadings, and chemoselective sequential couplings without protocol re-optimization. Verified SHP2 baseline activity (IC50 9.03 µM) provides a benchmark for allosteric inhibitor SAR. Procure at ≥97% purity to minimize catalyst poisoning and maximize yield reproducibility in scale-up and high-throughput experimentation.

Molecular Formula C7H4INO
Molecular Weight 245.019
CAS No. 1956371-40-6
Cat. No. B2794812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodofuro[2,3-b]pyridine
CAS1956371-40-6
Molecular FormulaC7H4INO
Molecular Weight245.019
Structural Identifiers
SMILESC1=CN=C2C(=C1I)C=CO2
InChIInChI=1S/C7H4INO/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H
InChIKeyYDLUNKVEBMXYMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodofuro[2,3-b]pyridine: CAS 1956371-40-6 Procurement and Baseline Specifications


4-Iodofuro[2,3-b]pyridine (CAS 1956371-40-6) is a heteroaromatic building block consisting of a fused furo[2,3-b]pyridine bicyclic core with an iodine substituent at the 4-position [1]. The compound has the molecular formula C7H4INO and a molecular weight of 245.02 g/mol [1]. Commercially available material is offered with purity specifications typically ranging from 95% to 98% (HPLC) . The 4-iodo functionality serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of functionalized furo[2,3-b]pyridine derivatives for medicinal chemistry applications [2].

4-Iodofuro[2,3-b]pyridine CAS 1956371-40-6: Why Halogen Substitution Is Not Interchangeable in Procurement


Direct substitution of 4-iodofuro[2,3-b]pyridine with its 4-bromo or 4-chloro analogs cannot be assumed without experimental validation, despite their structural similarity. The intrinsic reactivity of the carbon–halogen bond in palladium-catalyzed cross-couplings follows a well-established trend where C–I bonds undergo oxidative addition substantially faster than C–Br and C–Cl bonds [1][2]. This differential reactivity directly impacts reaction yields, required catalyst loadings, and the feasibility of chemoselective sequential couplings when multiple halogen handles are present on the same scaffold [2]. Consequently, procurement decisions that substitute a 4-iodo building block with a 4-bromo alternative may necessitate complete re-optimization of synthetic protocols, introducing unanticipated delays and cost variances. The following sections present quantitative evidence delineating where 4-iodofuro[2,3-b]pyridine occupies a distinct position relative to its analogs.

4-Iodofuro[2,3-b]pyridine CAS 1956371-40-6: Quantitative Differentiation Evidence Versus In-Class Analogs


Wild-Type Human SHP2 Allosteric Inhibition Activity of 4-Iodofuro[2,3-b]pyridine

4-Iodofuro[2,3-b]pyridine demonstrates direct binding and allosteric inhibition of wild-type human SHP2 phosphatase with a reported IC50 of 9.03 × 10³ nM (9.03 µM) [1]. This value establishes the compound as a low-potency but experimentally verified SHP2 binder. In contrast, no peer-reviewed or database-deposited IC50 values are available for the 4-bromo (4-Br) or 4-chloro (4-Cl) analogs of furo[2,3-b]pyridine against SHP2 or any other phosphatase target. The absence of activity data for the bromo and chloro analogs means that procurement of those alternative building blocks for SHP2-related projects carries an unquantified risk of null activity, whereas the iodo analog provides a known, albeit weak, baseline activity that can inform SAR progression.

SHP2 allosteric inhibition Phosphatase assay Medicinal chemistry

Relative Oxidative Addition Reactivity of Aryl Iodides Versus Aryl Bromides and Chlorides in Palladium-Catalyzed Cross-Couplings

The oxidative addition step, which is rate-limiting in many palladium-catalyzed cross-coupling reactions, exhibits a well-defined reactivity hierarchy across aryl halides: aryl iodides react substantially faster than aryl bromides, which in turn react faster than aryl chlorides [1][2]. This class-level trend applies directly to the furo[2,3-b]pyridine scaffold. Consequently, 4-iodofuro[2,3-b]pyridine is expected to undergo Suzuki–Miyaura, Sonogashira, and other Pd-catalyzed couplings under milder conditions and with higher conversion efficiency compared to its 4-bromo and 4-chloro counterparts. While direct kinetic data (e.g., k_rel values) for this specific heterocyclic scaffold are not available in the public literature, the class-level inference is robust and universally accepted in synthetic organic chemistry.

Cross-coupling Oxidative addition Catalysis Reaction kinetics

Commercial Availability and Purity Specifications of 4-Iodofuro[2,3-b]pyridine Relative to Its 4-Bromo and 4-Chloro Analogs

4-Iodofuro[2,3-b]pyridine (CAS 1956371-40-6) is commercially available from multiple suppliers with purity specifications ranging from 95% to 98% (HPLC) . A direct procurement comparison reveals that the 4-bromo analog (4-bromofuro[2,3-b]pyridine, CAS 1781987-65-2) is also commercially available, while the 4-chloro analog (4-chlorofuro[2,3-b]pyridine) is not widely stocked by major chemical suppliers. The absence of a reliable commercial source for the 4-chloro analog means that synthetic groups requiring this specific substitution pattern must prepare it in-house, incurring additional synthesis time and resource expenditure. For the 4-iodo versus 4-bromo comparison, both are available, but the iodo analog offers a distinct purity range up to 98%, which may reduce the need for pre-use purification in sensitive coupling reactions .

Building block procurement Purity specification Commercial availability

4-Iodofuro[2,3-b]pyridine CAS 1956371-40-6: Recommended Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: SHP2 Allosteric Inhibitor Fragment-Based or Scaffold-Hopping SAR Campaigns

4-Iodofuro[2,3-b]pyridine is recommended as a starting building block for SHP2 allosteric inhibitor programs requiring a furo[2,3-b]pyridine core with a known target engagement profile. With an established IC50 of 9.03 µM against wild-type human SHP2 [1], this compound provides a verifiable activity baseline that can be used to benchmark potency improvements during structure–activity relationship (SAR) exploration. The 4-iodo substituent further enables subsequent palladium-catalyzed cross-coupling reactions for scaffold diversification, allowing medicinal chemists to explore substitution vectors at the 4-position while retaining the furo[2,3-b]pyridine hinge-binding motif.

Synthetic Methodology: Chemoselective Sequential Cross-Coupling on Furo[2,3-b]pyridine Scaffolds

In synthetic sequences requiring orthogonal or sequential coupling on a single furo[2,3-b]pyridine scaffold, 4-iodofuro[2,3-b]pyridine offers a strategic advantage due to the differential reactivity of the C–I bond relative to C–Br and C–Cl bonds [1]. The iodo substituent can be selectively coupled under mild Pd-catalyzed conditions, leaving other halogen handles (e.g., 5-bromo or 5-chloro) intact for subsequent functionalization. This chemoselectivity enables efficient construction of 4,5-disubstituted furo[2,3-b]pyridine libraries, a capability that has been demonstrated in the context of kinase inhibitor development where differential functionalization of the 3- and 5-positions on related furo[2,3-b]pyridine cores has been successfully executed [2].

Procurement Strategy: High-Purity Building Block for Palladium-Catalyzed Coupling Reaction Development

For reaction development and optimization studies involving Pd-catalyzed Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig couplings, procurement of 4-iodofuro[2,3-b]pyridine at 98% purity is recommended [1]. Higher starting material purity reduces the risk of catalyst poisoning by trace impurities and minimizes side-product formation, thereby enabling more accurate assessment of reaction yields and catalyst performance. The multi-vendor availability of this compound at purities up to 98% [1][2] ensures supply chain reliability for both academic and industrial laboratories engaged in high-throughput experimentation or scale-up process development.

Quote Request

Request a Quote for 4-Iodofuro[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.